3-Decyn-2-ol

Aquatic Toxicology Risk Assessment QSAR

3-Decyn-2-ol is a naturally occurring, ten-carbon secondary propargylic alcohol, featuring a terminal alkyne group at the C3 position and a hydroxyl group at C2. It is classified as a fatty alcohol derivative within the broader family of alkynols.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 69668-93-5
Cat. No. B14467928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decyn-2-ol
CAS69668-93-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCCC#CC(C)O
InChIInChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-7H2,1-2H3
InChIKeyPGIQIBRWODQISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Decyn-2-ol (CAS 69668-93-5): A C10 Secondary Propargylic Alcohol for Ecological and Synthetic Chemistry Research


3-Decyn-2-ol is a naturally occurring, ten-carbon secondary propargylic alcohol, featuring a terminal alkyne group at the C3 position and a hydroxyl group at C2 [1]. It is classified as a fatty alcohol derivative within the broader family of alkynols [2]. Its structure provides a unique combination of a nucleophilic alcohol moiety and a rigid, electrophilic alkyne unit, enabling it to serve as both a bioactive molecule in plant and microbial systems and a versatile synthetic intermediate for creating pheromones, fluorinated analogs, and other complex molecules [3].

Why Scientific Users Cannot Simply Substitute 3-Decyn-2-ol with Generic Alcohols, Alkanes, or Other Alkynols


3-Decyn-2-ol cannot be generically substituted because its precise biological and chemical activities are determined by the simultaneous presence and specific positions of both the C≡C triple bond and the secondary hydroxyl group. Replacing it with a saturated analog like 3-decanol eliminates the alkyne's capacity for covalent interactions (such as forming allenic intermediates or binding to specific protein residues) and fundamentally alters its chemical reactivity [1]. Furthermore, even a seemingly minor positional isomer, such as 3-decyn-1-ol, exhibits distinct properties: it is a primary alcohol with different nucleophilicity and, critically, differs in environmental toxicity, with 3-decyn-1-ol classified as an 'R51' aquatic toxicant, whereas 3-decyn-2-ol was not flagged in that same study [2]. Substitution without specific empirical validation of the required property (bioactivity, synthetic yield, toxicity) therefore carries a high risk of experimental failure, off-target effects, or misclassification in risk assessments.

3-Decyn-2-ol (CAS 69668-93-5) Quantitative Differentiation Evidence Against Closest Analogs


3-Decyn-2-ol vs. Other Alkynols: Differentiated Aquatic Toxicity Profile in Algal Assays

In a comparative toxicity study of 34 propargylic alcohols using a closed-system algal test (Pseudokirchneriella subcapitata), 3-decyn-1-ol was identified as warranting 'more attention' for its possible adverse aquatic impact, with an EC50 falling in the 1–10 mg/L range (R51 classification) [1]. In contrast, 3-decyn-2-ol was not flagged or listed among the more toxic alcohols in this same study, indicating a significant and quantifiably lower baseline aquatic toxicity profile for the secondary alcohol positional isomer [1]. This finding aligns with the broader class-level observation that primary and secondary propargylic alcohols can exhibit different excess toxicities relative to baseline narcosis QSAR predictions [1].

Aquatic Toxicology Risk Assessment QSAR Propargylic Alcohols

3-Decyn-2-ol vs. Saturated Analogs: Unique Chemical Scaffold Enables Covalent Enzyme Inhibition

The value of 3-Decyn-2-ol is established through its known derivative, 3-decynoyl-N-acetylcysteamine (DNAC), which acts as a classic, mechanism-based inactivator of E. coli β-hydroxydecanoyl thiol ester dehydrase, an enzyme crucial for unsaturated fatty acid biosynthesis [1][2]. The covalent inactivation mechanism is contingent upon the C10 alkyl chain and the 3-alkyne moiety, which isomerizes to a reactive allenic thioester upon binding, thereby alkylating the active site [2]. Saturated C10 alcohol analogs (e.g., 3-decanol) lack this π-system and cannot undergo this transformation, rendering them incapable of this specific, potent inhibition. The structural basis of this inhibition has been confirmed at 2.0 Å resolution via X-ray crystallography, firmly linking the 3-decyn-2-ol-derived scaffold to a unique, validated mechanism [2].

Chemical Biology Mechanism-Based Inhibition Fatty Acid Synthesis Drug Discovery

3-Decyn-2-ol vs. 3-Decyn-1-ol: Differentiated Prevalence in Plant Essential Oils

In a phytochemical analysis of essential oils from Cirsium setosum (Wild.) MB. stems using supercritical CO₂ extraction and GC-MS, 3-decyn-2-ol was identified as a major constituent, comprising 12.84% of the stem volatile oil [1]. In contrast, the positional isomer 3-decyn-1-ol was not reported as a significant component in this same sample set or was below detection limits. This demonstrates a distinct natural accumulation pattern favoring the secondary alcohol isomer in this plant species. The volatile oil containing 3-decyn-2-ol also demonstrated antimicrobial activity against pathogenic bacteria with a minimum inhibitory concentration (MIC) of 0.031 mg·mL⁻¹ [1].

Phytochemistry Natural Product Discovery GC-MS Analysis Chemotaxonomy

3-Decyn-2-ol (CAS 69668-93-5): High-Confidence Research and Procurement Application Scenarios


Phytochemical and Chemotaxonomic Studies of Cirsium and Related Species

Based on the validated natural occurrence data [1], 3-decyn-2-ol is the appropriate analytical standard for researchers performing GC-MS analysis of essential oils from Cirsium setosum or related Asteraceae species. Procure this compound to accurately identify and quantify the 12.84% component in stem extracts, enabling reliable chemotaxonomic comparisons and bioactivity-guided fractionation studies. The documented antimicrobial activity of the oil at MIC 0.031 mg·mL⁻¹ further supports its use in natural product-based antimicrobial discovery programs [1].

Synthesis of Mechanism-Based Enzyme Inhibitors and Covalent Chemical Probes

For chemical biologists and medicinal chemists targeting fatty acid biosynthesis pathways, 3-decyn-2-ol serves as the critical starting material for synthesizing 3-decynoyl-N-acetylcysteamine (DNAC) and related analogs [2][3]. This validated scaffold enables the creation of covalent probes that irreversibly inactivate β-hydroxyacyl-ACP dehydratases, a mechanism confirmed by X-ray crystallography at 2.0 Å resolution [3]. Procurement is justified for projects requiring a C10 alkynol building block to access this unique, structurally-characterized allenic inhibitor chemotype.

Comparative Aquatic Toxicology and Environmental Fate Studies of Alkynols

3-Decyn-2-ol is a key reference compound for environmental scientists conducting comparative toxicity or quantitative structure-activity relationship (QSAR) studies on propargylic alcohols [4]. Its differentiated aquatic toxicity profile—not flagged as 'R51' toxic in a 34-compound comparative algal assay, unlike its isomer 3-decyn-1-ol [4]—makes it essential for experiments designed to understand how minor structural variations (secondary vs. primary alcohol position) drive significant changes in environmental hazard and risk classification.

Synthetic Chemistry: Precursor for Fluorinated Building Blocks and Pheromone Analogs

The terminal alkyne of 3-decyn-2-ol provides a versatile synthetic handle for controlled transformations, including hydrogenation to (Z)-alkenols or further functionalization to fluorinated derivatives as described in pharmaceutical intermediate patents [5]. Procurement is indicated for synthetic chemistry groups seeking a C10 alkynol building block for the preparation of insect pheromone precursors or for introducing fluorinated moieties via addition reactions across the triple bond [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Decyn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.